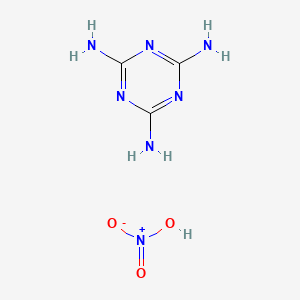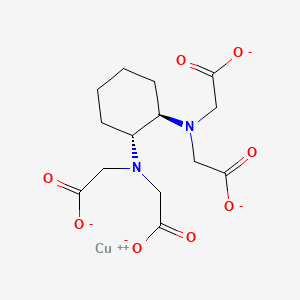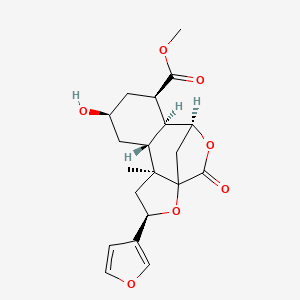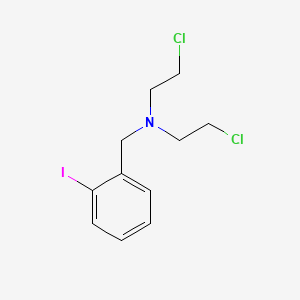
N,N-Bis(2-chloroethyl)-o-iodobenzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-chloroethyl)-N-[(2-iodophenyl)methyl]ethanamine is an organic compound that belongs to the class of haloalkylamines This compound is characterized by the presence of both chloro and iodo substituents on its phenyl ring, as well as a chloroethyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloroethyl)-N-[(2-iodophenyl)methyl]ethanamine typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodobenzyl chloride and 2-chloroethylamine.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of 2-iodobenzyl chloride with 2-chloroethylamine under basic conditions to form the intermediate 2-chloro-N-(2-iodophenyl)methyl)ethanamine.
Halogenation: The intermediate is then subjected to halogenation using a chlorinating agent, such as thionyl chloride, to introduce the chloro group, resulting in the final product.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-N-(2-chloroethyl)-N-[(2-iodophenyl)methyl]ethanamine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution and halogenation reactions.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature control, solvent selection, and reaction time, to maximize yield and purity.
Purification: Implementing purification techniques, such as distillation or recrystallization, to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(2-chloroethyl)-N-[(2-iodophenyl)methyl]ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro and iodo substituents can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or hydrocarbons.
Substitution: Formation of substituted haloalkylamines.
Applications De Recherche Scientifique
2-chloro-N-(2-chloroethyl)-N-[(2-iodophenyl)methyl]ethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2-chloroethyl)-N-[(2-iodophenyl)methyl]ethanamine involves:
Molecular Targets: Interaction with specific molecular targets, such as enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways, leading to desired biological effects.
Binding Affinity: The compound’s binding affinity to its targets is influenced by its chemical structure and substituents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-(2-chloroethyl)-N-[(2-bromophenyl)methyl]ethanamine
- 2-chloro-N-(2-chloroethyl)-N-[(2-fluorophenyl)methyl]ethanamine
- 2-chloro-N-(2-chloroethyl)-N-[(2-methylphenyl)methyl]ethanamine
Uniqueness
- Iodo Substituent : The presence of the iodo substituent in 2-chloro-N-(2-chloroethyl)-N-[(2-iodophenyl)methyl]ethanamine distinguishes it from other similar compounds, potentially leading to unique reactivity and biological activity.
- Chemical Properties : The combination of chloro and iodo substituents imparts distinct chemical properties, such as increased molecular weight and altered electronic effects.
Propriétés
Numéro CAS |
40373-00-0 |
|---|---|
Formule moléculaire |
C11H14Cl2IN |
Poids moléculaire |
358.04 g/mol |
Nom IUPAC |
2-chloro-N-(2-chloroethyl)-N-[(2-iodophenyl)methyl]ethanamine |
InChI |
InChI=1S/C11H14Cl2IN/c12-5-7-15(8-6-13)9-10-3-1-2-4-11(10)14/h1-4H,5-9H2 |
Clé InChI |
PKHBEFPPPVJBDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN(CCCl)CCCl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13738093.png)
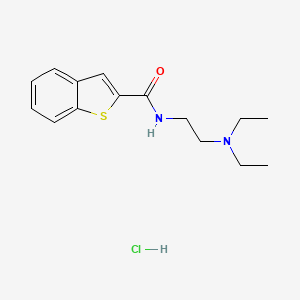
![3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13738097.png)
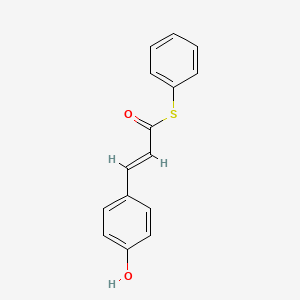
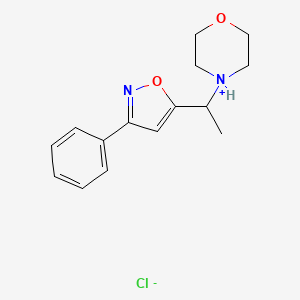
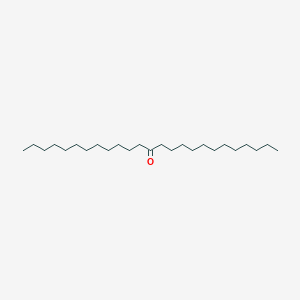
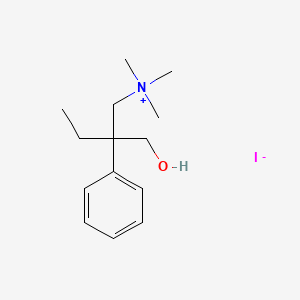

![5,11-Dibromo-25,27-dipropoxycalix[4]arene](/img/structure/B13738143.png)
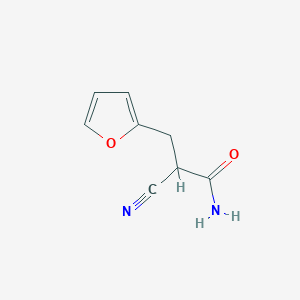
![dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride](/img/structure/B13738157.png)
